3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514273
InChI: InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3
SMILES: COCCOCCOCCOC1=CC(=CC(=C1)OC)N
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

CAS No.:

Cat. No.: VC13514273

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline -

Specification

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline
Standard InChI InChI=1S/C14H23NO5/c1-16-3-4-18-5-6-19-7-8-20-14-10-12(15)9-13(11-14)17-2/h9-11H,3-8,15H2,1-2H3
Standard InChI Key OGCSOZXODCOBJA-UHFFFAOYSA-N
SMILES COCCOCCOCCOC1=CC(=CC(=C1)OC)N
Canonical SMILES COCCOCCOCCOC1=CC(=CC(=C1)OC)N

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline (IUPAC name: 3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline) consists of an aniline derivative substituted with methoxy and oligoethylene glycol moieties. The molecular formula C₁₄H₂₃NO₅ reflects its hybrid aromatic-polyether architecture, while its molecular weight of 285.34 g/mol underscores its moderate size.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
IUPAC Name3-methoxy-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline
CAS NumberNot publicly disclosed

Structural Features and Bonding

The compound’s structure includes:

  • An aromatic ring: Provides stability and sites for electrophilic substitution.

  • Methoxy group (-OCH₃): Enhances electron density on the aromatic ring via resonance effects.

  • Triethylene glycol chain: Improves hydrophilicity and solubility in polar solvents.

The extended ethylene glycol chain distinguishes it from simpler aniline derivatives, such as 4-(2-methoxyethoxy)aniline, which lacks multiple ether units.

Synthesis and Reaction Pathways

Primary Synthesis Route

The synthesis typically begins with 3-methoxyaniline reacting with triethylene glycol monomethyl ether under controlled conditions. Key steps include:

  • Etherification: Nucleophilic substitution between the aniline’s hydroxyl group and the glycol’s terminal halide.

  • Catalytic Optimization: Use of potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group, accelerating the reaction.

  • Purification: Silica gel column chromatography isolates the product with >95% purity.

Table 2: Representative Reaction Conditions

ParameterValue
Temperature60–70°C
CatalystK₂CO₃
SolventDimethylformamide (DMF)
Reaction Time10–12 hours

Comparative Synthesis Strategies

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C, attributable to the flexible glycol chains. The absence of a distinct melting point suggests amorphous characteristics.

Applications in Pharmaceutical Research

Drug Solubilization

The compound’s amphiphilic nature enables it to act as a solubilizing agent for hydrophobic drugs. For instance, its integration into quinazoline-based inhibitors enhances cellular uptake, as demonstrated in EGFR-targeting therapies .

Table 3: Biological Activity of Analogous Compounds

CompoundEGFR IC₅₀ (μM)A549 Cell IC₅₀ (μM)
16i (Nitroimidazole derivative)0.121.59 (Normoxia)
Lapatinib (Control)0.252.10 (Normoxia)

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 4-(2-Methoxyethoxy)aniline: Lacks multiple glycol units, reducing solubility but increasing metabolic stability.

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-3-methoxyaniline: Incorporates a bulky phenyl group, hindering membrane permeability.

Table 4: Property Comparison

CompoundSolubility in WaterLogP
Target CompoundModerate1.2
4-(2-Methoxyethoxy)anilineLow2.5

Future Research Directions

  • Prodrug Development: Leveraging the compound’s solubility to design hypoxia-activated antitumor agents.

  • Toxicity Mitigation: Modifying the glycol chain length to reduce metabolic liabilities.

  • Materials Science: Exploring its use in polymer electrolytes for batteries.

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